N'-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide

Description

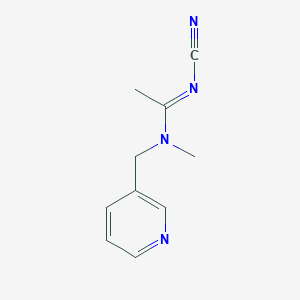

N'-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide, commonly known as Acetamiprid, is a neonicotinoid insecticide with the molecular formula C₁₀H₁₁ClN₄ and a molecular weight of 222.7 g/mol . It features a cyanoimino group (-N-C≡N), a methyl group (-CH₃), and a 3-pyridinylmethyl substituent (Fig. 1). Its melting point is 98.9°C, and it is commercially used under trade names such as Mospilan and Assail . Acetamiprid acts as a nicotinic acetylcholine receptor agonist, disrupting insect nervous systems while exhibiting lower mammalian toxicity .

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

N'-cyano-N-methyl-N-(pyridin-3-ylmethyl)ethanimidamide |

InChI |

InChI=1S/C10H12N4/c1-9(13-8-11)14(2)7-10-4-3-5-12-6-10/h3-6H,7H2,1-2H3 |

InChI Key |

IDGIURGLRHKWPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC#N)N(C)CC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagents

| Compound/Material | Role in Synthesis | Typical Source/Notes |

|---|---|---|

| 3-Pyridinylmethylamine | Nucleophile providing pyridinylmethyl group | Commercially available or synthesized |

| N-Cyanoimidodiphenylcarbonate | Cyanamide equivalent, cyano group donor | Used as activated cyanamide derivative |

| Methylamine (aqueous or gaseous) | Introduces N-methyl group | Excess used to drive reaction |

| Triethylamine | Base to neutralize acid salts and promote reaction | Common organic base |

| Solvents (n-butanol, isopropanol, THF) | Reaction medium | Selected for solubility and reaction control |

Stepwise Synthesis Procedure

Formation of Intermediate N-Cyano-N-(3-pyridinylmethyl)imidate:

- Suspend 3-pyridinylmethylamine (or its hydrochloride salt) and N-cyanoimidodiphenylcarbonate in a suitable solvent such as n-butanol.

- Cool the mixture to 0–10 °C.

- Add triethylamine dropwise to neutralize the amine salt and facilitate nucleophilic attack on the cyanoimidate.

- Stir the mixture at room temperature for 1 hour to complete the formation of the intermediate.

Methylation to Form this compound:

- Add aqueous methylamine solution (e.g., 40%) in excess (molar ratio 3:1 to 5:1 relative to intermediate).

- Stir the reaction mixture at temperatures between 20 and 117 °C for 0.5 to 2 hours.

- This step converts the intermediate into the target N'-cyano-N-methyl amidine.

-

- Add water to the reaction mixture to separate phases.

- Extract organic phase and remove solvent under reduced pressure.

- Digest the residue with tert-butyl methyl ether or similar to precipitate the product.

- Filter and recrystallize the crude product from isopropanol or other suitable solvents to obtain pure compound.

Reaction Conditions Summary

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature (Step 1) | 0–10 °C during addition; room temp for stirring | Controls reaction rate and selectivity |

| Temperature (Step 2) | 20–117 °C | Higher temps accelerate methylation |

| Reaction time (Step 1) | ~1 hour | Sufficient for intermediate formation |

| Reaction time (Step 2) | 0.5–2 hours | Depends on temperature and methylamine excess |

| Solvents | n-Butanol, isopropanol, THF, dioxane | Choice affects solubility and product purity |

| Base | Triethylamine (2 equiv relative to amine) | Neutralizes acid salts, promotes nucleophilicity |

Alternative and One-Pot Processes

- The two main steps can be combined into a one-pot synthesis without isolating the intermediate, improving efficiency and yield.

- The reaction can be conducted under atmospheric pressure or slightly elevated pressures (up to 15 bar) with inert atmosphere (nitrogen, helium, argon) to prevent side reactions.

- Amide solvents such as N,N-dimethylformamide or N-methylformamide may be used to enhance solubility and reaction rates in some variants.

Purification and Characterization

- Purification is commonly achieved by recrystallization from isopropanol or other alcohols.

- Alternative purification techniques include column chromatography or vacuum distillation depending on the scale and purity requirements.

- Characterization by NMR, IR, and melting point confirms structure and purity. Typical NMR signals include:

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Pyridinyl CH2 | ~3.3–3.7 | Multiplet | 2H | N-CH2-pyridine |

| N-CH3 (methylamine) | ~2.7 | Doublet | 3H | N-methyl group |

| Imidamide NH | ~7.2–10.1 | Broad singlet | 1–2H | Amidine NH protons |

Research Discoveries and Improvements

- Patents (e.g., US8138350B2) demonstrate that reaction times can vary from 5 minutes to 48 hours depending on temperature and solvent choice, allowing optimization for industrial scale.

- Use of orthoesters as reagents in similar amidine syntheses offers alternative pathways with mild conditions.

- Protective atmospheres and precise temperature control reduce side product formation and improve yield.

- The development of one-pot processes reduces purification steps and solvent use, aligning with green chemistry principles.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Intermediate formation | 3-pyridinylmethylamine + N-cyanoimidodiphenylcarbonate + triethylamine in n-butanol, 0–10 °C | Formation of N-cyanoimidate intermediate |

| Methylation | Addition of excess aqueous methylamine, 20–117 °C, 0.5–2 h | Conversion to N'-cyano-N-methyl amidine |

| Work-up | Water addition, solvent removal, precipitation with tert-butyl methyl ether | Isolation of crude product |

| Purification | Recrystallization from isopropanol or similar solvent | Pure target compound |

| Optional one-pot | Combine steps without isolation | Improved efficiency and yield |

Chemical Reactions Analysis

Types of Reactions

N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide oxide.

Reduction: Formation of N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide amine.

Substitution: Formation of various substituted ethanimidamides depending on the nucleophile used.

Scientific Research Applications

N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridinylmethyl group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Compounds Compared with Acetamiprid

Environmental and Metabolic Behavior

- Biodegradation : Acetamiprid degrades via hydroxylation and dechlorination to ACE-V and ACE-VI, which are less persistent than the parent compound .

- Thiacloprid : Resists bacterial degradation due to its thiazole ring, leading to longer environmental half-life .

- Pyrinuron: Banned in many countries due to high bioaccumulation and non-target toxicity .

Biological Activity

N'-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide is a compound of interest within the field of agricultural chemistry, particularly due to its association with neonicotinoid insecticides. This article explores its biological activity, focusing on its mechanisms of action, effects on various organisms, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of acetamiprid, a widely used neonicotinoid insecticide. Its chemical structure can be represented as follows:

- Chemical Formula : C10H11ClN4

- CAS Number : 135410-20-7

This compound acts primarily as a nicotinic acetylcholine receptor (nAChR) agonist, which is characteristic of neonicotinoids. By binding to these receptors in insects, it disrupts normal neural signaling, leading to paralysis and death at higher concentrations.

Neonicotinoids like this compound exert their effects through the following mechanisms:

- Receptor Binding : The compound binds to nAChRs in the central nervous system of insects, causing overstimulation.

- Neurotoxicity : This overstimulation results in neurotoxic effects, including paralysis and eventual death.

- Selectivity : The binding affinity for insect nAChRs is significantly higher than for mammalian receptors, which contributes to its targeted toxicity against pests while minimizing effects on non-target species.

Effects on Insects

Research has shown that this compound exhibits potent insecticidal activity. In laboratory studies:

- LC50 Values : The lethal concentration (LC50) values indicate the effectiveness of the compound against various pest species. For instance, it has been reported that acetamiprid derivatives can have LC50 values as low as 0.1 mg/L for certain aphid species, demonstrating high potency .

Effects on Non-target Organisms

While the primary target of this compound is insect pests, there are concerns regarding its impact on non-target organisms:

- Mammalian Toxicity : Studies indicate that neonicotinoids can affect mammalian systems, particularly through disruption of endocrine functions. For example, acetamiprid has been shown to reduce testosterone synthesis in male rats by affecting mitochondrial function .

- Ecotoxicological Impact : Research highlights that exposure to neonicotinoids can lead to significant declines in beneficial insect populations, such as pollinators and natural pest predators .

1. Toxicity Assessment in Laboratory Settings

A study conducted by Souza et al. evaluated the effects of this compound on various beneficial arthropods. The findings revealed:

- Significant mortality rates among parasitoids exposed to treated foliage.

- Variability in susceptibility among different species, with some being up to 10,000 times more sensitive than honeybees .

2. Environmental Persistence and Degradation

Research has also focused on the biodegradation pathways of neonicotinoids in soil environments:

- Microbial biotransformation studies indicated that certain bacteria could metabolize acetamiprid into less harmful compounds, suggesting potential avenues for reducing environmental impact .

Data Tables

| Parameter | Value |

|---|---|

| Chemical Formula | C10H11ClN4 |

| CAS Number | 135410-20-7 |

| LC50 (Aphids) | 0.1 mg/L |

| Mammalian Toxicity (Rat Model) | Reduced testosterone synthesis |

Q & A

Q. What analytical methods are recommended for detecting N'-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide in environmental or biological samples?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) is the primary method for detecting this compound and its metabolites. For example, LC-MS analysis coupled with chloride ion release measurements can confirm biodegradation intermediates, as observed in studies where Ensifer meliloti CGMCC 7333 metabolizes acetamiprid into this compound . Key parameters include:

- Column : C18 reverse-phase column.

- Mobile phase : Gradient of acetonitrile and water (0.1% formic acid).

- Detection : Positive ion mode with mass-to-charge (m/z) ratios specific to the compound (e.g., m/z 235 for the parent ion).

Q. How can the molecular conformation and hydrogen bonding patterns of this compound be characterized?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving conformational details. For example, SCXRD of the structurally similar N-(4-Chlorophenyl)ethanimidamide revealed:

- A dihedral angle of 66.54° between the ethanimidamide residue and the aromatic ring.

- Hydrogen bonding networks (N–H···N and N–H···Cl) forming a 2D supramolecular array . Experimental Parameters :

| Parameter | Value |

|---|---|

| Wavelength (MoKα) | 0.71073 Å |

| Temperature | 120 K |

| Space group | Orthorhombic, Pbca |

| Unit cell dimensions | a = 9.6460 Å, b = 9.0192 Å, c = 19.3281 Å |

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

Methodological Answer: Use cell viability assays (e.g., MTT or resazurin reduction) on human or animal cell lines (e.g., HepG2 or HEK293). Compare results to structurally related compounds like Pyrinuron (oral-rat LD50 = 12.3 mg/kg), which shares a pyridinylmethyl moiety and is banned for high toxicity . Include:

- Dose-response curves (0.1–100 µM).

- Positive controls (e.g., acetamiprid or nicotine derivatives).

Advanced Research Questions

Q. How do microbial degradation pathways of this compound vary across bacterial species?

Methodological Answer: Degradation pathways depend on species-specific enzymes. For example:

- Ensifer meliloti CGMCC 7333 uses nitrile hydratase to convert the compound into N-amidoamide metabolites .

- Pigmentiphaga sp. D-2 produces metabolites like N-methyl-(6-chloro-3-pyridyl)methyl-amine via dechlorination . Experimental Design :

- Use stable isotope probing (SIP) with <sup>13</sup>C-labeled compound to track metabolic flux.

- Analyze genomic libraries for nitrile hydratase homologs.

Q. What enzymatic mechanisms drive the biotransformation of this compound, and how can they be optimized for bioremediation?

Methodological Answer: Nitrile hydratase catalyzes the hydration of the cyano group, forming an intermediate amide. Optimization strategies include:

- Directed evolution of nitrile hydratase for higher substrate affinity.

- Co-culture systems (e.g., combining Ensifer meliloti with Pseudomonas spp. to enhance dechlorination) . Key Metrics :

- Enzyme activity : Measure chloride ion release via ion chromatography.

- Kinetic parameters : Km and Vmax using Michaelis-Menten plots.

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using crystal structure data. For example:

- Target : Nicotinic acetylcholine receptors (nAChRs) due to structural similarity to neonicotinoids.

- Parameters : Grid box centered on the ligand-binding domain (resolution: 1 Å).

- Validation : Compare predicted binding energies (ΔG) with experimental IC50 values .

Q. How should researchers address contradictory data on the compound’s stability under varying pH conditions?

Methodological Answer: Conduct pH stability assays (pH 3–9) with HPLC monitoring. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.